1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound characterized by its unique structure, which includes a tetrazole ring substituted with a 2,6-dimethylphenyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 2,6-dimethylphenylamine reacts with methylsulfonyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the tetrazole ring, resulting in the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,6-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(2,6-Dimethylphenyl)-1H-tetrazole: Lacks the methylsulfonyl group, which may affect its reactivity and applications.
1-(2,6-Dimethylphenyl)-5-(methylthio)-1H-tetrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2S |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-5-4-6-8(2)9(7)14-10(11-12-13-14)17(3,15)16/h4-6H,1-3H3 |
InChI Key |
VJYRCWKCISULPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)S(=O)(=O)C |
Origin of Product |
United States |
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